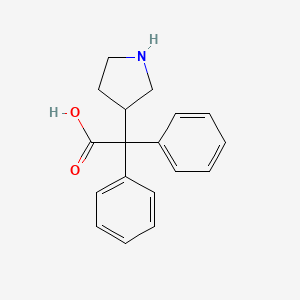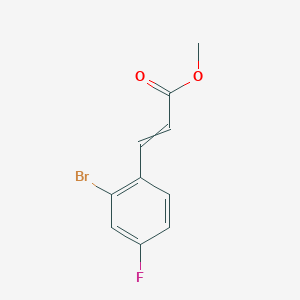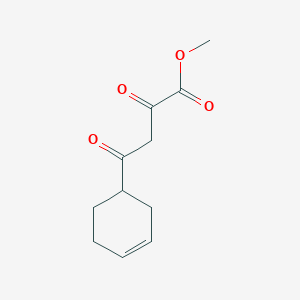![molecular formula C19H30O2 B14790717 (10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stanolone, also known as dihydrotestosterone, is a potent androgenic metabolite of testosterone. It is generated by the 5-alpha reduction of testosterone and is considered a pure androgenic steroid because it cannot be aromatized to estradiol. This compound plays a crucial role in the development of masculine characteristics and has significant effects on scalp and body hair in humans .
準備方法
Synthetic Routes and Reaction Conditions: Stanolone is synthesized primarily through the irreversible action of microsomal steroid 5-alpha-reductase on testosterone. This process follows Michaelis-Menten kinetics and is not affected by age. The enzyme steroid 5-alpha-reductase is localized in various tissues, including the prostate, skin, liver, and hair follicles, and catalyzes the formation of Stanolone from testosterone in these tissues .
Industrial Production Methods: Industrial production of Stanolone involves the chemical reduction of testosterone using specific reagents and catalysts. The process is designed to ensure high purity and minimal environmental impact. The synthetic route is relatively straightforward, involving the reduction of the 4,5-double bond in testosterone to produce Stanolone .
化学反応の分析
Types of Reactions: Stanolone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Stanolone can be oxidized to form androstanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of Stanolone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving Stanolone typically occur at the hydroxyl group, where it can be esterified or etherified using appropriate reagents.
Major Products Formed:
Oxidation: Androstanedione
Reduction: Androstanediol
Substitution: Various esters and ethers of Stanolone
科学的研究の応用
Stanolone has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Stanolone is used as a reference compound for studying androgenic steroids and their derivatives. It is also employed in the synthesis of other steroidal compounds.
Biology: In biological research, Stanolone is used to study the effects of androgens on cellular processes and gene expression. It serves as a model compound for investigating androgen receptor interactions and signaling pathways.
Medicine: Medically, Stanolone is used in the treatment of androgen deficiency disorders, hormone-sensitive breast cancer, and androgenetic alopecia. It acts as a supplement in hormonal imbalances, inhibits tumor progression by competing with estrogen receptors, and stimulates hair growth while preventing hair loss .
Industry: In the industrial sector, Stanolone is used in the formulation of topical creams and gels for the treatment of conditions like gynecomastia and androgenetic alopecia. It is also utilized in the development of performance-enhancing drugs .
作用機序
Stanolone exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding results in increased protein synthesis and cell growth, leading to anabolic effects such as muscle mass and strength. Stanolone also inhibits the actions of estrogen on target tissues by competitively binding to the estrogen receptor alpha. Additionally, it has mineralocorticoid activity, which can lead to sodium and water retention .
類似化合物との比較
Stanolone is unique among androgenic steroids due to its inability to be aromatized to estradiol, making it a pure androgenic steroid. Similar compounds include:
Testosterone: The precursor to Stanolone, which can be aromatized to estradiol.
Androstanediol: A reduction product of Stanolone with less androgenic activity.
Androstanedione: An oxidation product of Stanolone with different biological activity
Stanolone’s unique properties make it valuable in both clinical and research settings, particularly for its potent androgenic effects and its role in the development of masculine characteristics.
特性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12?,14?,15?,16?,17?,18-,19-/m0/s1 |
InChIキー |
NVKAWKQGWWIWPM-KSOHCGQZSA-N |
異性体SMILES |
C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CCC4O)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)





![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)

![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)

